N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including morpholine, benzoxadiazole, nitro, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sulfuric acid, diethanolamine, and various chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine and benzoxadiazole rings can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, various oxidizing agents for oxidation, and halides for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-furamide
- 4-(4-morpholinyl)benzoic acid
- N-[3-(4-morpholinyl)propyl]-2-naphthalenesulfonamide
Uniqueness
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-4-nitro-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O5/c22-14(13-10(21(23)24)7-15-17-13)16-8-1-2-9(12-11(8)18-26-19-12)20-3-5-25-6-4-20/h1-2,7H,3-6H2,(H,15,17)(H,16,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDUODOMYCFVNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=C(C=NN4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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